molecular formula C21H25NO10 B13818905 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose CAS No. 10380-88-8

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose

Cat. No.: B13818905
CAS No.: 10380-88-8
M. Wt: 451.4 g/mol
InChI Key: YCDLVTWRPTYDJW-UHFFFAOYSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is a synthetic derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions and a benzoylamino group at the 2 position of the hexopyranose ring.

Preparation Methods

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the use of acetic anhydride and pyridine as reagents to introduce acetyl groups at the specified positions. The benzoylamino group is introduced through a reaction with benzoyl chloride in the presence of a base such as triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The acetyl and benzoylamino groups can be substituted with other functional groups using nucleophilic substitution reactions. .

Major products formed from these reactions include deacetylated derivatives, alcohols, and substituted glucosamine analogs.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involved in carbohydrate metabolism.

    Medicine: It has potential therapeutic applications in the treatment of cancer and viral infections due to its ability to inhibit specific enzymes and pathways.

    Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose involves its interaction with specific enzymes and molecular targets. The compound can inhibit glycosidases and glycosyltransferases, enzymes that play crucial roles in carbohydrate metabolism. By binding to the active sites of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose can be compared with other similar compounds such as:

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxyhexopyranose: This compound lacks the benzoylamino group and is used primarily in the synthesis of glycosides.

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose: The azido group in this compound makes it useful for click chemistry applications.

    1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose: This compound is simpler and is used as an intermediate in various synthetic pathways.

The uniqueness of this compound lies in its benzoylamino group, which imparts specific biochemical properties and potential therapeutic applications .

Properties

CAS No.

10380-88-8

Molecular Formula

C21H25NO10

Molecular Weight

451.4 g/mol

IUPAC Name

(3,4,6-triacetyloxy-5-benzamidooxan-2-yl)methyl acetate

InChI

InChI=1S/C21H25NO10/c1-11(23)28-10-16-18(29-12(2)24)19(30-13(3)25)17(21(32-16)31-14(4)26)22-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,27)

InChI Key

YCDLVTWRPTYDJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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